

# An In-depth Technical Guide to Sulfo DBCO-PEG4-Maleimide: Properties and Applications

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## Compound of Interest

Compound Name: *Sulfo DBCO-PEG4-Maleimide*

Cat. No.: *B611074*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and applications of **Sulfo DBCO-PEG4-Maleimide**, a heterobifunctional crosslinker crucial for advanced bioconjugation strategies. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, proteomics, and diagnostics.

## Core Chemical Properties

**Sulfo DBCO-PEG4-Maleimide** is a versatile reagent designed for the covalent linkage of biomolecules. It features three key components: a sulfonate group for enhanced aqueous solubility, a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, and a maleimide group for specific reaction with sulfhydryl (thiol) groups. The polyethylene glycol (PEG) spacer (PEG4) provides a flexible linker arm, which helps to reduce steric hindrance and improve the stability of the resulting conjugate.

Property	Value	References
CAS Number	2055198-07-5	[1][2][3][4]
Molecular Weight	825.89 g/mol	[1][2][3][5][6][7][8][9]
Chemical Formula	C39H47N5O13S	[1][5][8][9]
Purity	>95% (typically analyzed by HPLC)	[1][2][5][9]
Appearance	Grey amorphous solid	[5][6][8][9]
Storage Conditions	-20°C, desiccated	[1][5][6][8][9][10]

## Solubility Characteristics

The inclusion of a sulfonate group and a hydrophilic PEG spacer significantly enhances the water solubility of **Sulfo DBCO-PEG4-Maleimide**.[\[5\]\[10\]\[11\]](#) This property is highly advantageous for bioconjugation reactions, as it allows for procedures to be conducted in aqueous buffers, which is essential for maintaining the native structure and function of proteins and other biomolecules.

Solvent	Solubility	References
Water	Soluble	[3][5][8][9][11]
Dimethyl sulfoxide (DMSO)	Soluble	[3][5][8][9]
Dimethylformamide (DMF)	Soluble	[3][5][8][9]

## Experimental Protocols

The primary application of **Sulfo DBCO-PEG4-Maleimide** is in two-step bioconjugation reactions. The first step involves the reaction of the maleimide group with a thiol-containing molecule, followed by a copper-free click chemistry reaction between the DBCO group and an azide-functionalized molecule.

### Protocol 1: Thiol-Maleimide Conjugation

This protocol outlines the general procedure for labeling a thiol-containing protein with **Sulfo DBCO-PEG4-Maleimide**.

Materials:

- Thiol-containing protein (e.g., cysteine-containing peptide or antibody with reduced disulfides)
- **Sulfo DBCO-PEG4-Maleimide**
- Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer, pH 6.5-7.5. [\[12\]](#) The inclusion of 5-10 mM EDTA is recommended to prevent disulfide re-oxidation.[\[13\]](#)
- Anhydrous DMSO or DMF
- Quenching solution (e.g., 10-50 mM cysteine or DTT) (Optional)
- Desalting column or dialysis equipment

Procedure:

- Prepare the Protein: Ensure the protein to be labeled has a free sulfhydryl group. If necessary, reduce disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent.[\[12\]](#) Dissolve the protein in the reaction buffer.
- Prepare the Reagent: Immediately before use, prepare a stock solution of **Sulfo DBCO-PEG4-Maleimide** in anhydrous DMSO or DMF at a concentration of 5-20 mM.[\[12\]](#)
- Reaction: Add the **Sulfo DBCO-PEG4-Maleimide** solution to the protein solution. A 4-fold molar excess of the reagent over the sulfhydryl groups is a common starting point.[\[12\]](#)
- Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C. [\[12\]](#)[\[13\]](#)
- Quenching (Optional): To stop the reaction, a quenching solution can be added and incubated for 15 minutes at room temperature.[\[12\]](#)[\[13\]](#)

- Purification: Remove excess, unreacted **Sulfo DBCO-PEG4-Maleimide** using a desalting column or dialysis. The resulting DBCO-labeled protein is now ready for the subsequent click chemistry reaction.

## Protocol 2: Copper-Free Click Chemistry (SPAAC)

This protocol describes the strain-promoted alkyne-azide cycloaddition (SPAAC) between the DBCO-labeled protein and an azide-containing molecule.

Materials:

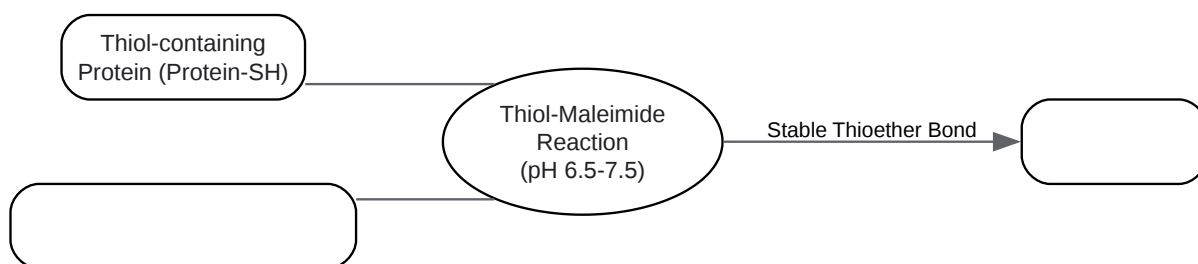
- DBCO-labeled protein (from Protocol 1)
- Azide-containing molecule of interest
- Reaction Buffer (compatible with both molecules)

Procedure:

- Prepare the Azide-Containing Sample: Dissolve the azide-containing molecule in the reaction buffer.
- Reaction: Add the DBCO-labeled protein to the azide-containing sample. It is recommended to use a 2-5 molar excess of the more abundant reagent.[\[12\]](#)
- Incubation: Incubate the reaction at room temperature for 2-12 hours.[\[12\]](#)
- Purification: If necessary, purify the final conjugate using size-exclusion chromatography or other appropriate methods.

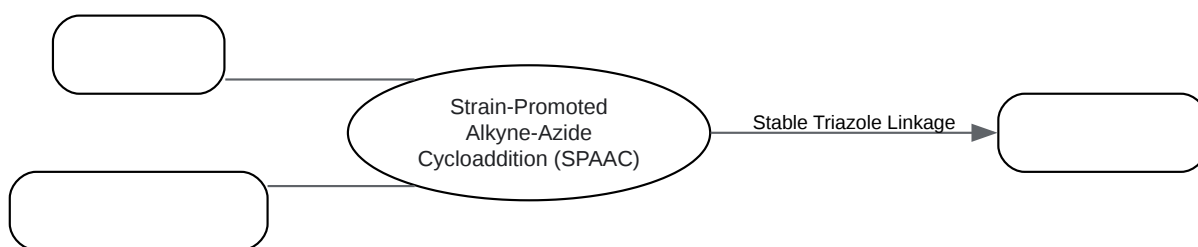
## Visualizing Experimental Workflows

The following diagrams illustrate the key reactions and workflows involving **Sulfo DBCO-PEG4-Maleimide**.



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Caption: Thiol-Maleimide Conjugation Workflow.



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Caption: Copper-Free Click Chemistry (SPAAC) Workflow.

## Applications in Drug Development and Research

**Sulfo DBCO-PEG4-Maleimide** is a key enabling technology in several cutting-edge areas of biomedical research and drug development.

- **Antibody-Drug Conjugates (ADCs):** This linker is used to attach cytotoxic drugs to monoclonal antibodies, creating highly targeted cancer therapies.[6] The maleimide group can react with cysteines in the antibody, and the DBCO group allows for the precise attachment of an azide-modified drug payload.
- **PROTACs (Proteolysis Targeting Chimeras):** **Sulfo DBCO-PEG4-Maleimide** serves as a linker in the synthesis of PROTACs.[7][14] These molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.

- Bioconjugation and Labeling: The reagent is widely used for the general bioconjugation of proteins, peptides, and other biomolecules for various applications, including immunoassays, fluorescence imaging, and proteomics.[2][11] The hydrophilic nature of the linker helps to maintain the solubility and biological activity of the conjugated molecules.[5][10][11]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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